4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid

Catalog No.
S13659636
CAS No.
M.F
C8H10N2O2S
M. Wt
198.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine...

Product Name

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

InChI

InChI=1S/C8H10N2O2S/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12/h2-4H2,1H3,(H,11,12)

InChI Key

LCZNWXYYTKYUGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)N=C(S2)C(=O)O

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound characterized by its thiazole and pyridine structures. It has the molecular formula C8H10N2O2SC_8H_{10}N_2O_2S and a molecular weight of approximately 186.24 g/mol. The compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly anticoagulants like Edoxaban, which is used to prevent blood clots in patients with conditions such as atrial fibrillation.

Typical of carboxylic acids and heterocycles:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of derivatives that may exhibit different biological activities.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more lipophilic and may enhance bioavailability.
  • Nucleophilic Substitution: The nitrogen atoms in the thiazole or pyridine rings can undergo nucleophilic attacks, leading to various functionalized derivatives.

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid exhibits significant biological activity:

  • Anticoagulant Properties: As a precursor to Edoxaban, it has been studied for its ability to inhibit Factor Xa in the coagulation cascade, making it valuable in thromboembolic disease management.
  • Potential Neuroprotective Effects: Some studies suggest that compounds with similar structures may have neuroprotective properties, although specific research on this compound is limited.

The synthesis of 4,5,6,7-tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid typically involves:

  • Cyclization Reactions: Starting materials such as 2-cyano-5-methylthiazole undergo cyclization to form the desired bicyclic structure.
  • Hydrochloride Formation: The compound can be converted into its hydrochloride salt to enhance solubility and stability.
  • Reagents Used: Common reagents include lithium hydroxide and various solvents like ethanol.

For example, one synthetic route involves mixing 2-cyano-5-methylthiazole with lithium hydroxide in ethanol at elevated temperatures to yield the desired product after crystallization and purification processes .

The primary applications of 4,5,6,7-tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid include:

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of anticoagulants such as Edoxaban.
  • Research Tool: Its unique structure makes it a valuable compound for studying thiazole and pyridine-related biological activities.

Interaction studies of this compound typically focus on its pharmacokinetic properties and interactions with biological targets:

  • Protein Binding Studies: Understanding how well the compound binds to plasma proteins can provide insights into its bioavailability and distribution.
  • Enzyme Inhibition Assays: Evaluating its effectiveness as a Factor Xa inhibitor helps determine its potential therapeutic applications.

Several compounds share structural similarities with 4,5,6,7-tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid. Here are some notable examples:

Compound NameSimilarityUnique Features
Benzothiazole-2-carboxylic acid0.74Known for antibacterial properties
4-Ethylthiazole-2-carboxylic acid0.74Exhibits antifungal activity
6-Methylbenzo[d]thiazole-2-carboxylic acid0.72Potentially useful in cancer research
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride0.92A more lipophilic derivative
4-Cyclopropylthiazole-2-carboxylic acid0.69Investigated for central nervous system effects

These compounds highlight the unique structural properties of 4,5,6,7-tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid while also showcasing potential variations in biological activity based on slight structural modifications.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

198.04629874 g/mol

Monoisotopic Mass

198.04629874 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types